1-Hydroxy-5-methylphenazin-5-ium
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Overview
Description
1-Hydroxy-5-methylphenazin-5-ium is a phenazine derivative known for its diverse range of biological properties. . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of phenazines, including 1-Hydroxy-5-methylphenazin-5-ium, involves several methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2C-units.
Reductive Cyclization: This involves the reduction of diphenylamines followed by cyclization.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines in the presence of oxidizing agents.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions typically include the use of solvents like methanol, acetic acid, and ethanol under reflux conditions .
Chemical Reactions Analysis
1-Hydroxy-5-methylphenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones .
Scientific Research Applications
1-Hydroxy-5-methylphenazin-5-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-5-methylphenazin-5-ium involves its interaction with various molecular targets and pathways. It acts as an electron mediator, facilitating electron transfer in redox reactions . This property is particularly useful in biochemical assays and enzymatic reactions. The compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species, which can damage bacterial cell membranes and DNA .
Comparison with Similar Compounds
1-Hydroxy-5-methylphenazin-5-ium can be compared with other phenazine derivatives such as:
Pyocyanin: Known for its blue pigment and antimicrobial properties.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Properties
IUPAC Name |
5-methylphenazin-5-ium-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8H,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCMLFHHXWETLD-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2O+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393391 |
Source
|
Record name | 5-methylphenazin-10-ium-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15216-09-8 |
Source
|
Record name | 5-methylphenazin-10-ium-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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